CAY10444

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CAY10444 implique la formation du cycle thiazolidine et la fixation de la chaîne undécyle. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas largement publiées. Les méthodes générales de synthèse des dérivés thiazolidine impliquent généralement la réaction d'un acide aminé avec un thiol et un aldéhyde ou une cétone en milieu acide ou basique.

Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas explicitement détaillées dans la littérature disponible.

Analyse Des Réactions Chimiques

Types de réactions : CAY10444 subit principalement des interactions avec des molécules biologiques plutôt que des réactions chimiques traditionnelles telles que l'oxydation ou la réduction. Son activité principale est celle d'un antagoniste du récepteur S1P3, où il inhibe la mobilisation du calcium.

Réactifs et conditions usuels : Le composé est utilisé dans des essais biologiques avec des réactifs tels que le diméthylsulfoxyde (DMSO) pour la solubilisation. Il est testé dans des conditions qui imitent les environnements physiologiques, comme dans les milieux de culture cellulaire.

Principaux produits formés : Le principal résultat de l'activité de this compound est l'inhibition de la mobilisation du calcium dans les cellules exprimant le récepteur S1P3. Cette inhibition affecte diverses voies de signalisation en aval .

Applications De Recherche Scientifique

Neuroprotective Effects in Cerebral Ischemia

CAY10444 has been extensively studied for its neuroprotective properties in models of cerebral ischemia. Research indicates that inhibition of S1PR3 using this compound significantly reduces infarct volume and neuronal damage following transient middle cerebral artery occlusion (tMCAO) in mice. Key findings from studies include:

- Reduction of Infarct Volume : Administration of this compound resulted in a significant decrease in the volume of cerebral infarction compared to control groups. Specifically, TTC staining showed reduced infarction areas, indicating improved neuronal survival .

- Microglial Activation : The treatment with this compound led to decreased microglial proliferation and M1 polarization, which are associated with neuroinflammation following ischemic events. This suggests that S1PR3 antagonism may mitigate inflammatory responses that exacerbate neuronal damage .

Blood-Brain Barrier Integrity

This compound has also demonstrated potential in maintaining blood-brain barrier (BBB) integrity. In studies involving intracerebral hemorrhage (ICH), this compound administration was linked to:

- Improved BBB Function : The antagonist reduced brain edema and improved behavioral outcomes by modulating the S1PR3-CCL2-p38 MAPK signaling pathway. This modulation resulted in decreased expression of inflammatory markers such as ICAM-1 and increased ZO-1 expression, which is crucial for tight junction integrity .

- Neuroinflammatory Response : The drug effectively attenuated early inflammatory responses post-ICH, highlighting its role as a neuroprotective agent against secondary brain injury by inhibiting microglial activation .

Implications in Behavioral Studies

Recent studies have explored the effects of this compound on behavior, particularly concerning anxiety and social interaction:

- Behavioral Modulation : Research indicates that this compound can influence sociability and anxiety-like behaviors in animal models. The antagonist was found to reduce social interaction and increase fear responses, suggesting that S1PR3 plays a role in modulating emotional and social behaviors .

- Neuronal Activity : Increases in neuronal activity markers were observed in regions such as the amygdala following treatment with this compound, indicating potential mechanisms through which S1PR3 influences behavior .

Summary of Findings

The following table summarizes key findings related to the applications of this compound across various studies:

Mécanisme D'action

CAY10444 exerts its effects by selectively binding to the S1P3 receptor, thereby inhibiting the receptor’s ability to mobilize calcium in response to sphingosine-1-phosphate. This inhibition disrupts downstream signaling pathways that are dependent on calcium influx, affecting processes such as cell migration and proliferation .

Comparaison Avec Des Composés Similaires

JTE-013: Another antagonist of sphingosine-1-phosphate receptors, specifically targeting S1P2.

VPC23019: A putative antagonist of S1P1 and S1P3 receptors.

Comparison: CAY10444 is unique in its selectivity for the S1P3 receptor, whereas compounds like JTE-013 and VPC23019 have broader or different receptor specificities. This selectivity makes this compound a valuable tool for studying the specific roles of S1P3 in various biological processes .

Activité Biologique

CAY10444 is a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3), which has garnered attention for its role in various biological processes, particularly in the context of neurobiology and inflammation. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

This compound functions primarily by inhibiting S1PR3, a G-protein coupled receptor involved in multiple physiological functions including immune response regulation and neuronal activity modulation. The blockade of S1PR3 by this compound has been shown to influence several biological pathways:

- Neuronal Activity : In mouse models, this compound treatment resulted in increased neuronal activity markers in the amygdala, suggesting its role in modulating anxiety-like behaviors and sociability .

- Inflammation : this compound has been implicated in reducing hyperglycemia-related liver injury by attenuating inflammatory responses and promoting M2 macrophage polarization .

Case Studies

- Sociability and Anxiety : A study demonstrated that this compound administration led to decreased sociability and increased anxiety-like behavior in female mice. This was associated with heightened neuronal activity in the amygdala .

- Liver Ischemia/Reperfusion Injury : Research indicated that this compound alleviated liver injury in diabetic mice subjected to ischemia/reperfusion (IR). The antagonist reduced pro-inflammatory cytokine levels (TNF-α, IL-6) while enhancing anti-inflammatory cytokine (IL-10) expression .

- Cerebral Ischemia : In models of cerebral ischemia, this compound administration resulted in decreased microglial activation and improved neuronal survival post-reperfusion, indicating its neuroprotective properties .

Table 1: Effects of this compound on Neuronal Activity Markers

| Treatment | Neuronal Activity Markers (cFos IR Cells) | Sociability Behavior | Anxiety-like Behavior |

|---|---|---|---|

| Vehicle Control | Low | High | Low |

| This compound | High | Low | High |

Data from experiments showing the impact of this compound on neuronal activity and behavior in mice .

Table 2: Inflammatory Cytokine Levels Post-Treatment with this compound

| Cytokine | Diabetic Mice (Untreated) | Diabetic Mice (this compound) |

|---|---|---|

| TNF-α | High | Moderate |

| IL-6 | High | Low |

| IL-10 | Low | High |

Results indicating the modulation of inflammatory cytokines following treatment with this compound in diabetic mice .

Propriétés

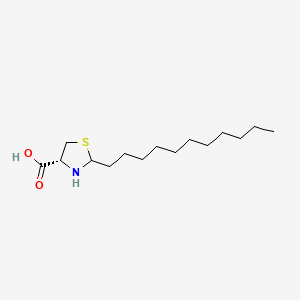

IUPAC Name |

(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369453 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298186-80-8 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CAY10444 is widely recognized as a selective antagonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , ] As an antagonist, this compound binds to S1PR3 and blocks the binding of its natural ligand, sphingosine-1-phosphate (S1P). This prevents the activation of downstream signaling pathways normally triggered by S1P. [, , , , , , , , , , , , , , ]

ANone: By antagonizing S1PR3, this compound can inhibit various cellular processes usually mediated by S1P, including:

- Reduced inflammation: this compound has been shown to attenuate inflammatory responses in several models, including liver ischemia-reperfusion injury [], acute inflammation [], and microglial activation []. It achieves this by interfering with S1P-mediated signaling pathways that regulate cytokine and chemokine production. [, , ]

- Modulation of cell survival and apoptosis: this compound has been reported to protect against cell death in models of cardiac injury [] and spinal cord injury []. Conversely, it has also been shown to reverse the anti-apoptotic effects of S1P in endothelial progenitor cells. [] These contrasting effects highlight the complex role of S1PR3 in cell survival depending on the specific cell type and context. [, , ]

- Impact on cell migration and angiogenesis: Studies have shown that this compound can inhibit cell migration and angiogenesis, processes often dysregulated in diseases like cancer. [, ] By blocking S1PR3, this compound interferes with S1P-mediated signaling pathways that control cell motility and blood vessel formation. [, ]

A: While this compound is primarily known for its selectivity towards S1PR3, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, one study observed that this compound, along with other purportedly selective S1P receptor antagonists, inhibited S1P-induced vasoconstriction in mice lacking the S1P2 receptor. [] This suggests a potential interaction with other S1P receptor subtypes or alternative signaling pathways.

ANone: this compound, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, has the following structural characteristics:

ANone: While the provided research doesn't delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that even small modifications to a molecule's structure can significantly impact its binding affinity, selectivity, and ultimately, its biological activity. Future research focusing on synthesizing and evaluating this compound analogs with defined structural variations could shed light on the key molecular features responsible for its S1PR3 antagonism and potentially guide the development of more potent and selective inhibitors.

ANone: Researchers have employed various animal models to investigate the effects of this compound in different disease contexts. These include:

- Mouse models of liver ischemia-reperfusion injury: this compound has demonstrated a protective effect in these models, reducing liver damage and inflammatory responses. []

- Mouse models of acute inflammation: In these studies, this compound inhibited cell chemotaxis and inflammatory mediator release. []

- Mouse models of trauma-induced neuropathic pain: Intrathecal administration of this compound was found to abolish the antinociceptive effects of FTY720, a non-selective S1P receptor agonist, highlighting the involvement of S1PR3 in pain modulation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.